molecular formula C33H39N3O6 B3028757 2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine CAS No. 3135-19-1

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine

Cat. No.: B3028757
CAS No.: 3135-19-1
M. Wt: 573.7 g/mol
InChI Key: BOYPAYBWCQZOGC-UHFFFAOYSA-N
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Description

2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine core substituted with three phenyl groups, each bearing butoxy and hydroxy substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine typically involves multicomponent reactions. One efficient method involves the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. This method utilizes Lewis acids to selectively synthesize the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and Lewis acids can be optimized for industrial applications to ensure high yield and purity. The scalability of the reaction conditions is crucial for commercial production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The butoxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups leads to quinones, while substitution reactions yield various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions enable the compound to exert its effects on various biological and chemical systems. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri(4’-tert-butyl-2’-hydroxyphenyl)-triazine
  • 2,4,6-Tri(4’-methoxy-2’-hydroxyphenyl)-triazine
  • 2,4,6-Tri(4’-ethoxy-2’-hydroxyphenyl)-triazine

Uniqueness

2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine is unique due to the presence of butoxy groups, which impart specific solubility and reactivity characteristics. Compared to similar compounds with different alkoxy groups, it may exhibit distinct physical and chemical properties, making it suitable for specific applications.

Properties

IUPAC Name

2-[4,6-bis(4-butoxy-2-hydroxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O6/c1-4-7-16-40-22-10-13-25(28(37)19-22)31-34-32(26-14-11-23(20-29(26)38)41-17-8-5-2)36-33(35-31)27-15-12-24(21-30(27)39)42-18-9-6-3/h10-15,19-21,37-39H,4-9,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYPAYBWCQZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)O)C4=C(C=C(C=C4)OCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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